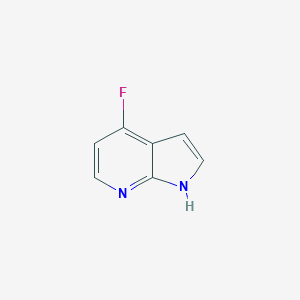

4-Fluoro-7-azaindole

概要

説明

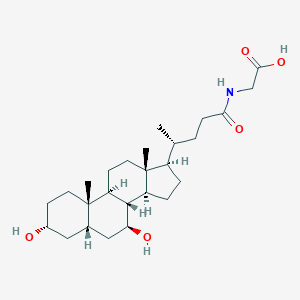

4-Fluoro-7-azaindole (4FA) is an organic compound that belongs to the family of azaindole compounds. It is a colorless, crystalline solid that is soluble in polar organic solvents. 4FA is a versatile building block that can be used in the synthesis of a variety of compounds. It has been extensively studied in recent years due to its wide range of applications in various fields, including medicinal chemistry, materials science, and biochemistry.

科学的研究の応用

医薬品化学

4-フルオロ-7-アザインドール: は、生物活性天然物との構造的類似性により、医薬品化学において貴重な足場です。 それは、様々な治療薬の合成、特に医薬品におけるコア構造として使用されてきました . その誘導体は、アザインドールの生化学的および生物物理的特性を利用して、様々な病気の治療における可能性が探求されてきました .

有機合成

有機合成において、4-フルオロ-7-アザインドールは汎用性の高いビルディングブロックとして役立ちます。 研究者たちは、アザインドールコアユニットの新しい合成戦略を開発し、さらに官能基化できる多様に置換されたアザインドールを生成しました . これらの戦略は、さらなる生物学的評価のための複雑な分子の作成に不可欠です .

創薬

この化合物は、特にキナーゼ阻害剤の開発において、創薬において有望な結果を示しています。 アザインドール骨格は、様々なタンパク質キナーゼを標的とする阻害剤の設計において不可欠であり、キナーゼは癌やその他の病気において重要な役割を果たしています . アザインドールコアを修飾する能力により、薬物特性の微調整と新しい治療標的の探索が可能になります .

キナーゼ阻害剤

4-フルオロ-7-アザインドール: 誘導体は、キナーゼ阻害剤として広く使用されてきました。 それらは、キナーゼのATP結合部位と相互作用することが知られており、癌やその他の増殖性疾患を標的とする薬物の設計において価値があります . アザインドール部分は、これらの阻害剤の有効性にとって不可欠なヒンジ結合モチーフとして機能します .

光物理学

4-フルオロ-7-アザインドールとその類似体の光物理的特性は、非常に興味深いものです。 それらは、溶媒や環境に敏感であるため、タンパク質構造とダイナミクスの研究における光学プローブとして使用されます . この用途は、タンパク質の機能と相互作用のメカニズムを理解する際に特に役立ちます。

生物学的研究

生物学的研究において、4-フルオロ-7-アザインドールは、抗増殖特性を持つ化合物の合成における重要な成分です。 それは、様々な癌の進行に関与しているチロシンタンパク質キナーゼSRCを阻害するアナログを開発するために使用されてきました<a aria-label="7: this compound" data-citationid="be926266-6af6-8e0d-ac0a-f817b6098b66-38" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11094-024-0

作用機序

Target of Action

Azaindoles, the chemical class to which 4-fluoro-7-azaindole belongs, are known to be biologically active and have yielded several therapeutic agents for a variety of diseases . They are often used as pharmacophores, the part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Mode of Action

Azaindoles are known to interact with the atp binding site of kinases . The position of the pyridinic nitrogen in the azaindole structure can modulate the energy of the nπ* state, which controls the rate of the internal conversion channel that accounts for the distinctive photophysical behavior of the isomers .

Biochemical Pathways

Azaindoles are known for their interesting biochemical and biophysical properties . They are often involved in various biochemical pathways due to their ability to interact with different targets.

Result of Action

Azaindoles are known to have powerful medicinal properties and have found wide applications in the field of drug discovery .

Action Environment

It’s known that the chemoselectivity of azaindoles can be counterion dependent . Also, the photodynamics of azaindoles can be influenced by the polarity of the medium .

Safety and Hazards

4-Fluoro-7-azaindole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

将来の方向性

The azaindole chemical scaffold, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

特性

IUPAC Name |

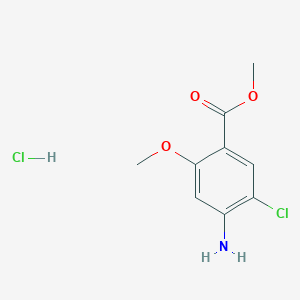

4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWCWYRUCKWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461514 | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-23-5 | |

| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)